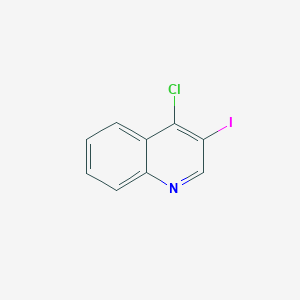

4-Chloro-3-iodoquinoline

Übersicht

Beschreibung

4-Chloro-3-iodoquinoline is an organic compound with the chemical formula C9H5ClIN. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their versatile applications in industrial and synthetic organic chemistry, as well as their significant roles in medicinal chemistry .

Vorbereitungsmethoden

The synthesis of 4-Chloro-3-iodoquinoline typically involves sequential functionalization. One common method is the palladium-catalyzed cross-coupling reaction with phenylboronic acid, followed by the displacement of the 4-chloro atom with methoxide ion . This process can be summarized as follows:

Palladium-Catalyzed Cross-Coupling: The reaction of 2-aryl-4-chloro-3-iodoquinolines with phenylboronic acid in the presence of a palladium catalyst.

Displacement Reaction: The resulting 2,3-diaryl-4-chloroquinolines undergo displacement of the 4-chloro atom with methoxide ion to yield 2,3-diaryl-4-methoxyquinolines.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency and minimizing environmental impact .

Analyse Chemischer Reaktionen

4-Chloro-3-iodoquinoline undergoes various chemical reactions, including:

Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently used to form carbon-carbon bonds.

Common reagents used in these reactions include phenylboronic acid, palladium catalysts, and methoxide ion. The major products formed from these reactions are often diaryl-substituted quinolines .

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

1. Synthon in Organic Synthesis

4-Chloro-3-iodoquinoline serves as an important synthon in the synthesis of various quinoline derivatives. It has been utilized in palladium-catalyzed reactions, particularly in the development of novel 1,2-pyrrolo[3,2-c]quinolines. The Sonogashira reaction involving this compound allows for the formation of complex molecular architectures by coupling with arylacetylenes, followed by nucleophilic displacement and cyclization processes .

2. Structure–Activity Relationship Studies

Research has demonstrated that modifications to the this compound structure can lead to variations in biological activity. For instance, studies have established a structure–activity relationship for related compounds, revealing that specific substitutions can enhance potency against various biological targets. This highlights the compound's utility in designing new therapeutic agents .

Biological Applications

1. Antimicrobial Activity

This compound and its derivatives have shown promising antimicrobial properties. In vitro studies indicate that certain modifications can improve efficacy against bacterial strains and parasites. For example, compounds derived from this compound have been evaluated for their antimalarial activity, demonstrating potential as lead compounds for further development .

2. Cytotoxicity Studies

In biological assessments, this compound has been tested for cytotoxic effects against various cancer cell lines. Data indicate that certain derivatives exhibit significant cytotoxicity, suggesting their potential as anticancer agents. For instance, modifications leading to increased lipophilicity have been associated with enhanced cell membrane penetration and improved cytotoxic profiles .

Table 1: Summary of Synthesis Methods Using this compound

| Methodology | Reaction Type | Key Outcomes |

|---|---|---|

| Sonogashira Reaction | Palladium-Catalyzed Coupling | Formation of 1,2-pyrrolo[3,2-c]quinolines |

| Nucleophilic Displacement | Chlorine Displacement | Synthesis of novel quinoline derivatives |

| Structure–Activity Relationship | Biological Activity Assessment | Identification of potent antimicrobial agents |

| Compound Name | Target Organism/Cell Line | EC50 (nM) | Comments |

|---|---|---|---|

| This compound Derivative A | HepG2 (Liver Cancer) | 16 | High cytotoxicity observed |

| This compound Derivative B | Plasmodium falciparum (Malaria) | 53 | Significant antimalarial activity |

| This compound Derivative C | Various Bacterial Strains | Varies | Potential broad-spectrum antimicrobial |

Case Studies

Case Study 1: Development of Antimalarial Agents

A study investigated the efficacy of derivatives synthesized from this compound against Plasmodium falciparum. The results indicated that certain modifications significantly enhanced antimalarial activity compared to the parent compound. This underscores the importance of structural optimization in drug development .

Case Study 2: Cytotoxicity Profiling

In another research effort, a series of derivatives were evaluated for cytotoxic effects on HepG2 cells. The findings revealed that specific substitutions at the nitrogen positions led to increased cytotoxicity and altered cell cycle dynamics, suggesting different mechanisms of action among the tested compounds .

Wirkmechanismus

The mechanism of action of 4-Chloro-3-iodoquinoline is not fully understood. similar compounds, such as clioquinol, exert their effects by inhibiting certain enzymes related to DNA replication . The molecular targets and pathways involved in the action of this compound are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-3-iodoquinoline can be compared with other quinoline derivatives, such as:

Clioquinol: Known for its antifungal and antiprotozoal properties.

Chloroquine: Used as an antimalarial drug.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .

Biologische Aktivität

4-Chloro-3-iodoquinoline is a heterocyclic organic compound belonging to the quinoline family, characterized by its fused benzene and pyridine rings. The presence of chlorine and iodine substituents at specific positions on the quinoline structure enhances its chemical reactivity and potential biological activity. This article explores the biological properties of this compound, focusing on its anticancer, antibacterial, and antifungal activities, along with its applications in synthetic chemistry.

This compound has the molecular formula C9H6ClI N. Its structure features a chlorine atom at the 4-position and an iodine atom at the 3-position, which are critical for its biological interactions and reactivity in chemical synthesis.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated that compounds derived from this molecule can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in a peer-reviewed journal examined the effects of this compound derivatives on breast cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against MCF-7 cells (human breast cancer) .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 |

| Derivative A | 10 | MCF-7 |

| Derivative B | 5 | MCF-7 |

Antibacterial and Antifungal Properties

Quinoline derivatives are known for their broad-spectrum antibacterial and antifungal activities. The halogen substituents in this compound enhance its interaction with microbial targets.

Research Findings:

In vitro studies have shown that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. It also shows antifungal activity against Candida species .

Synthesis and Applications

This compound serves as a versatile synthon in organic synthesis. It has been utilized in various reactions, including:

- Palladium-Catalyzed Coupling Reactions : This compound can undergo Sonogashira reactions to form more complex structures, which may possess enhanced biological activities .

- Synthesis of Novel Quinoline Derivatives : Researchers have developed new quinoline-containing heterocycles using this compound as a precursor, leading to compounds with potential pharmacological applications .

Eigenschaften

IUPAC Name |

4-chloro-3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClIN/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHOABWDLKHXAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460299 | |

| Record name | 4-Chloro-3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590371-90-7 | |

| Record name | 4-Chloro-3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-Chloro-3-iodoquinoline particularly useful in organic synthesis?

A1: The presence of both chlorine and iodine substituents at specific positions on the quinoline ring allows for sequential functionalization. The reactivity difference between the two halogens enables selective manipulation. For instance, the iodine atom is generally more reactive in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkynyl [], or other groups at the 3-position. Subsequently, the chlorine atom at the 4-position can be further manipulated, enabling the synthesis of diversely substituted quinoline derivatives. [, ]

Q2: What kind of reactions are typically employed with this compound as a starting material?

A2: Palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura and Sonogashira couplings, are frequently employed with this compound. [, , ] For example, reacting this compound derivatives with arylboronic acids under Suzuki-Miyaura conditions can yield 2,3-diaryl-4-chloroquinolines. [] Similarly, Sonogashira reactions with terminal alkynes introduce alkynyl groups at the 3-position. [, ] Subsequent modifications, such as nucleophilic substitution of the chlorine atom with methoxide, can be performed to further diversify the structures. []

Q3: Can you give an example of how the regioselectivity of reactions with this compound has been investigated?

A3: Research has demonstrated the regioselective nature of reactions using this compound. For instance, Sonogashira cross-coupling reactions with terminal alkynes preferentially occur at the iodine atom, leading to 2-aryl-3-(alkynyl)-4-chloroquinolines. This selectivity is crucial for achieving controlled and predictable synthesis of desired quinoline derivatives. [, ]

Q4: What are some of the potential applications of compounds derived from this compound?

A4: While the provided research primarily focuses on synthetic methodology, the diverse range of substituted quinolines accessible from this compound holds promise for various applications. Quinoline scaffolds are prevalent in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. [] Therefore, these synthetic strategies could contribute to the development of novel pharmaceuticals and other biologically active compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.